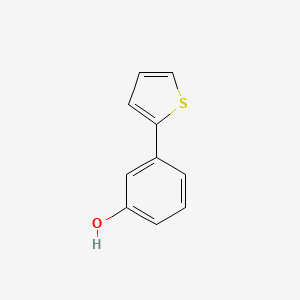

3-Thiophen-2-ylphenol

描述

3-Thiophen-2-ylphenol is a compound that is part of a broader class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The derivatives of thiophene, such as those mentioned in the provided papers, have been studied for various applications due to their interesting chemical and physical properties. These properties are often modified by substituents on the thiophene ring, which can significantly alter the behavior of the compound in chemical reactions and its potential applications in materials science, electronics, and pharmaceuticals .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) was synthesized using a Claisen-Schmidt condensation reaction, which is a common method for forming carbon-carbon double bonds in the synthesis of chalcones and related compounds . Another example is the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction involving nucleophilic substitution of a cyano group . Additionally, 3-alkylphenols derived from natural resources have been used to synthesize thiobisphenols by reacting with sulfur dichloride, indicating a route to synthesize related compounds from renewable sources .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and reactivity. X-ray diffraction studies have been used to confirm the structure of synthesized compounds, such as TTCP, which crystallizes in the monoclinic space group with specific cell dimensions and exhibits both inter and intramolecular hydrogen bonds contributing to the stability of the molecule . The molecular structure can also influence the optical properties, as seen in the nonlinearity in the third harmonic generation observed in TTCP .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions based on their functional groups and molecular structure. For example, the electrochemical polymerization properties of 3-thiophenemethanol and 3-methylthiophene have been compared, showing that the presence of an OH group can significantly affect the polymerization process and the properties of the resulting polymer . The reactivity of thiophene derivatives can also be influenced by the presence of substituents, as seen in the oxidation of thiophen-3(2H)-ones, where the radicals formed can couple to give dimers and undergo further oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse and can be tailored for specific applications. The copolymerization of 3-(4-fluorophenyl)thiophene with other monomers like 3,4-ethylenedioxythiophene results in materials with good electrochemical behaviors, high conductivity, and excellent ambient stability, making them suitable for electronic applications . The photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives have been explored for their potential in creating thermally irreversible photochromic systems, which could have applications in smart materials and displays . Additionally, the antibacterial activity of certain thiophene derivatives has been investigated, showing broad-spectrum activity against various strains of bacteria, indicating potential pharmaceutical applications .

科学研究应用

Photochromic Properties

3-Thiophen-2-ylphenol derivatives exhibit unique photochromic properties. A study by Uchida, Nakayama, & Irie (1990) highlighted that certain derivatives undergo reversible photocyclization, creating stable, colored closed-ring forms. This property makes them suitable for applications in materials that change color under light exposure.

Polythiophene Derivatives in Chemical Sensing and Biomedical Applications

Polythiophene derivatives like poly(2-thiophen-3-yl-malonic acid) have been researched for their solubility in aqueous solutions and potential uses in chemical sensors and ion-selective membranes. Bertran et al. (2010) demonstrated the influence of pH on the molecular structure, hinting at its suitability for pH-sensitive applications.

Energy Storage and Conversion

Thiophene derivatives are investigated for improving lithium-ion battery performance. Xia, Xia, & Liu (2015) found that certain thiophene derivatives enhance the cycling stability of high-voltage LiCoO2 cathodes, suggesting their potential as functional additives in battery technology.

Optoelectronic and Electrochromic Applications

Thiophene derivatives have significant applications in optoelectronics. Anandan et al. (2018) synthesized thiophene dyes demonstrating nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors. Similarly, Tao et al. (2016) and Zhang et al. (2016) explored the electrochromic properties of thiophene-based copolymers, indicating their potential in electrochromic devices and displays.

Semiconductor and Transistor Applications

The synthesis of phenylene-thiophene oligomers, as investigated by Mushrush et al. (2003), opens avenues for their use in organic field-effect transistors and nonvolatile transistor memory elements. These findings are vital for advancing semiconductor technology.

安全和危害

属性

IUPAC Name |

3-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLPFAEBJQNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393696 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-YL)phenol | |

CAS RN |

29886-66-6 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)